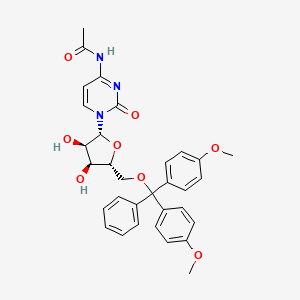

5'-DMT-Ac-rC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-20(36)33-27-17-18-35(31(39)34-27)30-29(38)28(37)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,37-38H,19H2,1-3H3,(H,33,34,36,39)/t26-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGZOMSSIQDMD-PYYPWFDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5'-DMT-Ac-rC chemical structure and properties

An In-depth Technical Guide to 5'-DMT-N4-Acetyl-Cytidine Phosphoramidite in RNA Synthesis

Abstract

In the landscape of synthetic biology and nucleic acid therapeutics, the chemical synthesis of RNA is a foundational process. The phosphoramidite method is the undisputed gold standard for this task, celebrated for its high efficiency and adaptability.[1] Central to this methodology are the nucleoside phosphoramidite building blocks, which are meticulously engineered with a suite of protecting groups to ensure sequence fidelity and high yield. This technical guide provides an in-depth examination of a cornerstone reagent: 5'-O-Dimethoxytrityl-N4-acetyl-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite (commonly abbreviated as 5'-DMT-Ac-rC). We will dissect its chemical architecture, elucidate the strategic role of each protecting group, provide a mechanistic overview of its use in the solid-phase synthesis cycle, and present field-proven protocols for its application.

Chemical Structure and Properties

The successful synthesis of RNA oligonucleotides hinges on the precise chemistry of its constituent monomers. The this compound phosphoramidite is a complex molecule where each component serves a distinct and critical purpose. The full chemical name often includes the 2'-hydroxyl protecting group, for example, 5'-O-DMT-N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[2]

Core Components:

-

Ribocytidine (rC): This is the fundamental ribonucleoside, composed of a cytosine base attached to a ribose sugar, which will be incorporated into the nascent RNA chain.

-

5'-Dimethoxytrityl (DMT) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar.[3][4] Its primary function is to block this position, thereby enforcing the 3'-to-5' directionality of synthesis.[3][5] Its removal with a mild acid generates a bright orange dimethoxytrityl cation, which provides a convenient real-time spectrophotometric method to monitor the coupling efficiency of each cycle.[6][7]

-

N4-Acetyl (Ac) Group: The exocyclic amine on the cytosine base is nucleophilic and must be protected to prevent unwanted side reactions during the coupling step. The acetyl group serves this function effectively.[8][9] It is stable throughout the synthesis cycles but is readily removed during the final basic deprotection step.[8][10]

-

2'-Hydroxyl Protecting Group (e.g., TBDMS): The presence of the 2'-hydroxyl group distinguishes RNA from DNA and presents the greatest challenge in RNA synthesis. This group must be protected to prevent chain branching and degradation. A silyl-based group like tert-butyldimethylsilyl (TBDMS) is commonly used due to its stability during the synthesis cycle and its selective removal under fluoride treatment post-synthesis.[10][]

-

3'-CE-Phosphoramidite Moiety: This is the reactive end of the molecule. The diisopropylamino group is an excellent leaving group when protonated by an activator like tetrazole, allowing for rapid coupling to the free 5'-hydroxyl of the growing RNA chain.[6][12] The 2-cyanoethyl (CE) group protects the phosphorus atom and is removed during the final deprotection step.[7]

Physicochemical Properties

| Property | Value | Source(s) |

| Full Chemical Name | Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | [] |

| Molecular Formula | C47H64N5O9PSi | [2][] |

| Molecular Weight | 902.11 g/mol | [2][] |

| Appearance | White to off-white powder | [2][] |

| Purity | Typically ≥97% by HPLC | [] |

| Solubility | Soluble in acetonitrile, dichloromethane | [14] |

| Storage Conditions | Store in freezer under -20°C, sealed in a dry environment | [2][15] |

The Phosphoramidite Synthesis Cycle: A Mechanistic Overview

Solid-phase RNA synthesis is a cyclical process where a ribonucleotide is added one at a time to a growing chain that is covalently attached to a solid support, such as controlled pore glass (CPG).[1] Each cycle consists of four main chemical reactions.

Caption: The four-step phosphoramidite RNA synthesis cycle.

Step 1: Detritylation (Deblocking) The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support.[1] This is achieved by treating the support with a mild acid, typically a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[7][16] This step is rapid and quantitative, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[7] The orange DMT cation released is washed away and can be measured to determine the efficiency of the previous coupling step.[6][7]

Step 2: Coupling The core chain-elongation reaction involves the activation of the this compound phosphoramidite with a weak acid catalyst, such as 1H-tetrazole or a derivative, in acetonitrile.[17] The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[6] This highly reactive intermediate then couples with the free 5'-hydroxyl group of the support-bound RNA chain, forming an unstable phosphite triester linkage.[1][] This reaction is carried out under anhydrous conditions to prevent the phosphoramidite from reacting with water.

Step 3: Capping Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains will remain unreacted.[1] To prevent these "failure sequences" from participating in subsequent cycles, which would result in oligonucleotides with internal deletions, they are permanently blocked or "capped". This is typically done using a mixture of acetic anhydride and N-methylimidazole, which acetylates any free 5'-hydroxyl groups, rendering them inert.[6][7]

Step 4: Oxidation The newly formed phosphite triester linkage is unstable to the acidic conditions of the subsequent detritylation step.[1][6] Therefore, it must be oxidized to a more stable pentavalent phosphate triester. This is accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).[6][7] This step stabilizes the internucleotide bond, completing the addition of one nucleotide to the chain. The cycle is then repeated until the desired RNA sequence is assembled.

Experimental Protocol: Standard Automated Synthesis Cycle

The following protocol outlines a typical cycle for the incorporation of a this compound phosphoramidite monomer on a standard solid-phase oligonucleotide synthesizer.

| Step | Operation | Reagent/Solvent | Typical Time | Purpose |

| 1 | Wash | Anhydrous Acetonitrile | 30 s | Remove residual reagents from the previous cycle. |

| 2 | Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 50-60 s | Remove the 5'-DMT protecting group to expose the 5'-OH.[7] |

| 3 | Trityl Monitoring | - | - | The effluent is directed to a spectrophotometer to quantify the released DMT cation (A495 nm) and assess coupling efficiency.[6][7] |

| 4 | Wash | Anhydrous Acetonitrile | 30 s | Neutralize and remove the acid and cleaved DMT group. |

| 5 | Coupling | 0.1 M this compound Phosphoramidite + 0.5 M Activator (e.g., Tetrazole) in Acetonitrile | 3-5 min | Elongate the RNA chain by one nucleotide. |

| 6 | Wash | Anhydrous Acetonitrile | 30 s | Remove excess phosphoramidite and activator. |

| 7 | Capping | Cap A: Acetic Anhydride/Pyridine/THFCap B: N-Methylimidazole in Acetonitrile | 30 s | Block unreacted 5'-OH groups to prevent failure sequences.[6] |

| 8 | Wash | Anhydrous Acetonitrile | 30 s | Remove capping reagents. |

| 9 | Oxidation | 0.015-0.02 M Iodine in Water/Pyridine/THF | 45 s | Stabilize the newly formed phosphite triester to a phosphate triester.[6][7] |

| 10 | Wash | Anhydrous Acetonitrile | 30 s | Remove oxidation reagents. |

| 11 | Flush | Argon or Helium | 10 s | Dry the solid support in preparation for the next cycle. |

Post-Synthesis Cleavage and Deprotection

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a critical multi-step process:

-

Cleavage from Support & Removal of Base/Phosphate Protection: The solid support is treated with a basic solution, typically concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA). This single step cleaves the succinyl linker holding the RNA to the support and removes the cyanoethyl groups from the phosphate backbone and the N4-acetyl group from the cytidine bases.[8][10]

-

Removal of 2'-Hydroxyl Protection: The silyl protecting groups (e.g., TBDMS) on the 2'-hydroxyls are stable to the basic conditions used above. They are typically removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

-

Final Purification: The full-length product is then purified from truncated failure sequences and residual chemical contaminants, typically by HPLC or PAGE.

It is important to note that the N4-acetyl group on cytidine is designed to be a temporary protecting group and is removed by standard deprotection methods.[19] If the goal is to synthesize an RNA molecule containing the natural N4-acetylcytidine (ac4C) modification, which is known to stabilize RNA duplexes, specialized non-nucleophilic synthesis and deprotection strategies are required to retain the acetyl group on the final product.[19][20]

Applications in Research and Drug Development

The ability to reliably synthesize high-purity RNA of any desired sequence is transformative for modern biology and medicine. This compound phosphoramidite, as a fundamental building block, is indispensable for:

-

Therapeutic Oligonucleotides: Manufacturing of RNA interference (RNAi) triggers like siRNAs, antisense oligonucleotides (ASOs), and aptamers for gene silencing and other therapeutic applications.[1]

-

mRNA Vaccines and Therapeutics: Synthesis of synthetic messenger RNA, a technology at the forefront of vaccine development and protein replacement therapies.

-

CRISPR Gene Editing: Production of synthetic guide RNAs (sgRNAs) that direct Cas enzymes to specific genomic loci.[1]

-

Diagnostics and Research: Creation of RNA probes for blotting, in situ hybridization, and qPCR, as well as RNA constructs for biophysical and structural studies.[]

Conclusion

The 5'-DMT-N4-acetyl-cytidine phosphoramidite is more than a mere chemical reagent; it is a product of sophisticated chemical engineering designed to meet the stringent demands of automated solid-phase RNA synthesis. Its multi-component architecture, featuring a carefully selected cast of orthogonal protecting groups, allows for the highly controlled, stepwise assembly of RNA molecules with exceptional fidelity. A thorough understanding of its structure, the function of each component, and the mechanics of the synthesis cycle is essential for any researcher or drug development professional aiming to harness the power of synthetic RNA.

References

- Solid Phase Oligonucleotide Synthesis. Biotage.

- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group. Benchchem.

-

Dimethoxytrityl. Wikipedia. [Link]

- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.

- 5'-O-DMT-3'-TBDMS-N4-Acetyl-cytidine 2'-CE phosphoramidite. BOC Sciences.

- Cytidine Phosphoramidite. Silantes.

- Phosphoramidites - RNA. BOC Sciences.

-

Protecting group. Wikipedia. [Link]

- 5'-DMT-2'-O-TBDMS- N4-Acetyl-Cytidine Phosphoramidite. Protheragen.

- Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.

- N4-Acetyl-5'-O-(4,4'dimethoxytrityl)-2'-deoxycytidine-cyanoethyl Phosphoramidite. Cayman Chemical.

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

- The Core Principles of Phosphoramidite RNA Synthesis: An In-depth Technical Guide. Benchchem.

-

Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PubMed Central. [Link]

-

Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. SpringerLink. [Link]

-

This compound [CAS: 121058-82-0]. Ivy Fine Chemicals. [Link]

-

Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. Wiley Online Library. [Link]

-

Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PubMed Central. [Link]

-

Glen Report 6.14: 5' TO 3' SYNTHESIS. Glen Research. [Link]

-

5'-O-DMT-N4-Ac-dC CAS 100898-63-3 | Protected Nucleoside for Oligonucleotide and dod-DNA Production. UCHEM. [Link]

-

5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. PubMed. [Link]

-

Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. [Link]

-

Site-Specific Synthesis of N 4 -Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. ResearchGate. [Link]

-

DMT-5-Methyl-dC(ac) Phosphoramidite. PubChem. [Link]

-

ac4C: a fragile modification with stabilizing functions in RNA metabolism. PubMed Central. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). PubMed. [Link]

-

Preparation of acetyl protected cytidine via RAM. ResearchGate. [Link]

-

N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. PubMed Central. [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5\'-DMT-2\'-O-TBDMS- N4-Acetyl-Cytidine Phosphoramidite - Protheragen [protheragen.ai]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 5. glenresearch.com [glenresearch.com]

- 6. biotage.com [biotage.com]

- 7. atdbio.com [atdbio.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine-CE phosphoramidite, 154110-40-4 | BroadPharm [broadpharm.com]

- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 19. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5'-DMT-N4-acetyl-cytidine Phosphoramidite: Principles and Applications in Oligonucleotide Synthesis

This guide provides a comprehensive technical overview of 5'-DMT-N4-acetyl-cytidine phosphoramidite, a critical building block in the chemical synthesis of DNA and RNA oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, field-proven methodologies, and critical quality considerations that underpin its successful application. We will explore the causality behind experimental choices, from protecting group strategy to the intricacies of the synthesis cycle, ensuring a robust understanding for both novel and experienced users.

Foundational Chemistry: Deconstructing the 5'-DMT-N4-acetyl-cytidine Phosphoramidite Monomer

Modern oligonucleotide synthesis relies on the precise, stepwise addition of nucleotide monomers to a growing chain anchored to a solid support.[1][2] The phosphoramidite approach, developed by Marvin Caruthers, is the gold standard for this process, offering high efficiency and amenability to automation.[2][3] The 5'-DMT-N4-acetyl-cytidine phosphoramidite is a cornerstone of this chemistry, meticulously designed with specific protecting groups to control reactivity at each stage of synthesis.[][]

The structure can be broken down into three key functional components:

-

The Core Nucleoside: Deoxycytidine (for DNA synthesis) or cytidine (for RNA synthesis), which forms the fundamental unit of the genetic code.

-

The Protecting Groups: These temporary chemical modifications are essential to prevent unwanted side reactions and direct the synthesis process with high fidelity.[]

-

5'-Dimethoxytrityl (DMT) Group: A bulky, acid-labile group attached to the 5'-hydroxyl of the sugar moiety.[][6] Its primary role is to ensure that chain elongation occurs exclusively at this position. Its removal (detritylation) in a controlled manner initiates each synthesis cycle.[3][7]

-

N4-Acetyl (Ac) Group: This acyl group protects the exocyclic amine of the cytosine base.[8] Without this protection, the amine group could engage in undesirable side reactions during the coupling step. The choice of the acetyl group is pivotal, offering distinct advantages in the final deprotection stage.[8]

-

3'-Phosphoramidite Group: This is the reactive moiety that, upon activation, forms a new internucleotide linkage. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl (CE) group.[][] The diisopropylamino group provides stability during storage but is readily displaced by an activator, while the cyanoethyl group protects the phosphate backbone during synthesis.[9]

-

Below is a diagram illustrating the logical relationship of these components.

Caption: Key components of the phosphoramidite monomer.

The Role in Solid-Phase Oligonucleotide Synthesis

The synthesis of an oligonucleotide proceeds in a 3' to 5' direction, which is the reverse of biological synthesis.[10] The process is a cycle of four distinct chemical reactions, repeated for each nucleotide added to the sequence.[1][3]

The Four-Step Synthesis Cycle

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside bound to the solid support (e.g., controlled pore glass, CPG).[2][7] This is typically achieved by treating the support with a mild acid like trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the next reaction.[10]

-

Coupling: The activated 5'-DMT-N4-acetyl-cytidine phosphoramidite and an activator (e.g., tetrazole or a more efficient alternative like 4,5-dicyanoimidazole, DCI) are delivered to the solid support.[2][11][12] The activator protonates the nitrogen of the phosphoramidite's diisopropylamino group, creating a highly reactive intermediate.[] The exposed 5'-hydroxyl group of the growing chain then performs a nucleophilic attack on the phosphorus center, forming a phosphite triester bond and elongating the oligonucleotide chain.[11][] High coupling efficiency (>98-99%) at this step is paramount for achieving a high yield of the full-length product.[8]

-

Capping: Since the coupling reaction is not perfectly 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains remain unreacted.[6] To prevent these unreacted sequences from elongating further and creating deletion mutations, they are permanently blocked in a "capping" step. This is typically done using acetic anhydride and N-methylimidazole.[3][10]

-

Oxidation: The newly formed internucleotide phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester, which mirrors the natural DNA/RNA backbone.[2] This is achieved by oxidation, commonly using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[10]

This four-step cycle is then repeated until the desired oligonucleotide sequence is fully assembled.

Caption: The automated solid-phase synthesis cycle.

The Critical Advantage of N4-Acetyl Protection

For cytidine, the choice of the N4-exocyclic amine protecting group is a critical decision that significantly impacts the final deprotection step.[8] The two most common choices are benzoyl (Bz) and acetyl (Ac).

The primary distinction lies in their deprotection kinetics and compatibility with different reagents.[8] N4-acetyl-cytidine is the preferred choice for modern, high-throughput synthesis due to its suitability for rapid and mild deprotection protocols.[8]

| Parameter | N4-benzoyl-cytidine (Bz-dC) | N4-acetyl-cytidine (Ac-dC) |

| Deprotection Reagent | Concentrated Ammonium Hydroxide | Ammonium Hydroxide/Methylamine (AMA) |

| Deprotection Time | Slow (e.g., hours at elevated temperatures) | Fast (e.g., 5-10 minutes at 65°C)[8] |

| Deprotection Conditions | Harsher | Milder [8] |

| Key Side Reaction | Transamidation with methylamine to form N4-methyl-dC (~5% level) | No significant side reactions reported with AMA[8] |

| Ideal Use Case | Traditional synthesis protocols | "FAST" or "UltraFAST" deprotection, high-throughput synthesis, sensitive modifications[8] |

The use of Ac-dC with AMA reagents avoids the formation of persistent impurities, leading to a cleaner crude product and simplifying downstream purification.[8] This is especially crucial when synthesizing oligonucleotides containing other base-labile modifications.

Experimental Protocols & Methodologies

Protocol: Automated Solid-Phase Synthesis Cycle

This protocol outlines a generalized cycle for a single nucleotide addition using 5'-DMT-N4-acetyl-cytidine phosphoramidite on an automated synthesizer.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Activator Solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile

-

Phosphoramidite Solution: 0.1 M 5'-DMT-N4-acetyl-dC phosphoramidite in Acetonitrile

-

Capping Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF)

-

Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Wash Solution: Anhydrous Acetonitrile

Methodology:

-

Detritylation: Flush the synthesis column with deblocking solution for 90 seconds.

-

Wash: Thoroughly wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: Simultaneously deliver the phosphoramidite solution and activator solution to the column. Allow the reaction to proceed for 60 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

Capping: Deliver capping reagents A and B to the column and allow the reaction to proceed for 45 seconds.

-

Wash: Wash the column with anhydrous acetonitrile.

-

Oxidation: Deliver the oxidizing solution to the column. Allow the reaction to proceed for 45 seconds.

-

Wash: Thoroughly wash the column with anhydrous acetonitrile to prepare for the next cycle.

Protocol: Cleavage and Deprotection (AMA Method)

This protocol is optimized for oligonucleotides synthesized using N4-acetyl-cytidine.

Reagents:

-

AMA Solution: Ammonium Hydroxide/40% Aqueous Methylamine (1:1, v/v)

Methodology:

-

Cleavage from Support: Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial. Add 1.0 mL of AMA solution.

-

Incubation: Tightly seal the vial and incubate at 65°C for 10 minutes. This step simultaneously cleaves the oligonucleotide from the solid support and removes all remaining protecting groups (N4-acetyl on cytosine, cyanoethyl on the phosphate backbone, and protecting groups on A and G).

-

Cooling & Recovery: Cool the vial to room temperature. Transfer the supernatant containing the crude oligonucleotide to a new tube, leaving the CPG behind.

-

Drying: Evaporate the AMA solution to dryness using a centrifugal vacuum concentrator. The resulting crude oligonucleotide pellet is ready for purification (e.g., by HPLC or PAGE).

Quality Control and Stability

The success of oligonucleotide synthesis is highly dependent on the quality of the phosphoramidite monomers.[14] Due to their sensitivity to oxidation and hydrolysis, rigorous quality control and proper handling are essential.

Analytical Characterization

-

³¹P NMR Spectroscopy: This is the most direct and powerful method for assessing phosphoramidite purity. The desired trivalent phosphoramidite (P(III)) shows a characteristic signal around 147-150 ppm.[15][16] Key impurities, such as the corresponding pentavalent H-phosphonate or phosphate (P(V)) resulting from hydrolysis and oxidation, appear at distinct chemical shifts (typically < 20 ppm), allowing for precise quantification. A high-quality phosphoramidite should show P(V) impurities at a level of less than 1%.[17]

-

Reverse-Phase HPLC (RP-HPLC): This technique is used to assess the overall purity of the monomer.[9][17] Due to the chiral center at the phosphorus atom, phosphoramidites typically appear as a pair of diastereomer peaks.[9][17]

Storage and Handling

-

Storage: 5'-DMT-N4-acetyl-cytidine phosphoramidite is a lyophilized powder that must be stored under an inert atmosphere (e.g., argon) at -20°C.[18][19][20]

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Solutions in anhydrous acetonitrile should be used promptly and stored under an inert gas. Any exposure to moisture will lead to degradation and reduced coupling efficiency.[14]

Conclusion

5'-DMT-N4-acetyl-cytidine phosphoramidite is a highly refined chemical tool, indispensable for the synthesis of high-quality DNA and RNA oligonucleotides. Its carefully designed protecting groups enable precise control over the automated synthesis cycle. The strategic choice of the N4-acetyl group, in particular, facilitates rapid and clean deprotection, a critical advantage for high-throughput applications and the synthesis of sensitive modified oligonucleotides. A thorough understanding of its chemistry, coupled with stringent adherence to validated protocols and quality control measures, empowers researchers to reliably synthesize the custom nucleic acid sequences that drive innovation in diagnostics, therapeutics, and fundamental life science research.

References

-

The mechanism of the phosphoramidite synthesis of polynucleotides. Royal Society of Chemistry. [Link]

-

Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. National Institutes of Health. [Link]

-

Solid-Phase Oligo Synthesis: Driving Molecular Innovation. Inviblog. [Link]

-

Solid-Phase Oligonucleotide Synthesis. Danaher Life Sciences. [Link]

-

Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. National Institutes of Health. [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health. [Link]

-

Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. National Institutes of Health. [Link]

-

Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. SpringerLink. [Link]

-

Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. MDPI. [Link]

-

Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]

-

Quality Standards for DNA phosphoramidite raw materials. US Pharmacopeia (USP). [Link]

-

Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI. [Link]

-

Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. ResearchGate. [Link]

-

Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. [Link]

-

N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-, CE phosphoramidite, 5 g, glass. Astech Ireland. [Link]

-

Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society. [Link]

-

31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with... ResearchGate. [Link]

-

Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites. Royal Society of Chemistry. [Link]

-

HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Chromatography Today. [Link]

-

Supplementary Information. Stanford University. [Link]

-

A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. National Institutes of Health. [Link]

-

TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

-

N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite. Advent Bio. [Link]

-

Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Oxford Academic. [Link]

-

Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. National Institutes of Health. [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. blog.invitek.com [blog.invitek.com]

- 3. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 14. glenresearch.com [glenresearch.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. usp.org [usp.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine-CE phosphoramidite, 154110-40-4 | BroadPharm [broadpharm.com]

- 20. astechireland.ie [astechireland.ie]

The Architect's Guide to Modified Ribonucleosides: Engineering the Future of RNA Synthesis

For researchers, scientists, and drug development professionals navigating the intricate landscape of RNA therapeutics, the strategic incorporation of modified ribonucleosides is not merely an option—it is the cornerstone of innovation. This guide provides an in-depth technical exploration of modified ribonucleosides, moving beyond rote protocols to elucidate the fundamental principles and practical considerations that underpin the synthesis of potent and stable RNA molecules. Herein, we dissect the causality behind experimental choices, offering a framework for the rational design and execution of modified RNA synthesis for therapeutic applications.

The Rationale for Modification: Overcoming the Hurdles of Synthetic RNA

The therapeutic potential of messenger RNA (mRNA) was long hampered by its inherent instability and its propensity to trigger the innate immune system.[1][2] Unmodified single-stranded RNA is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I, and MDA5, leading to an inflammatory cascade that can silence translation and cause adverse effects.[3] Furthermore, endogenous ribonucleases readily degrade unprotected RNA, limiting its therapeutic window.

Chemical modifications to the ribonucleoside building blocks of RNA address these challenges head-on. By altering the chemical identity of the nucleobases or the ribose sugar, we can fundamentally change the physicochemical and biological properties of the resulting RNA molecule. The primary goals of these modifications are to:

-

Reduce Immunogenicity: Modified nucleosides can mask the RNA from recognition by PRRs, thereby evading the innate immune response and preventing translational shutdown.[1][3]

-

Enhance Stability: Modifications can confer resistance to nuclease degradation, significantly increasing the half-life of the mRNA and prolonging protein expression.[4][5]

-

Improve Translational Efficiency: Certain modifications can optimize codon-anticodon interactions and ribosome engagement, leading to higher levels of protein production from a given amount of mRNA.[1][6]

The strategic selection of modifications is therefore a critical first step in the design of any RNA-based therapeutic or research tool.

A Survey of Key Ribonucleoside Modifications

While a vast array of RNA modifications exist in nature, a select few have emerged as workhorses in the field of synthetic RNA due to their profound and beneficial impact on RNA function.[7]

Pseudouridine (Ψ) and N1-Methylpseudouridine (m1Ψ): The Game Changers

Pseudouridine (Ψ), an isomer of uridine, was one of the first modifications shown to dramatically reduce the immunogenicity of synthetic RNA while enhancing its translational capacity.[8] The simple C-glycosidic bond in pseudouridine, as opposed to the N-glycosidic bond in uridine, alters the hydrogen bonding capabilities and conformational flexibility of the nucleobase.[9]

Building on the success of pseudouridine, N1-methylpseudouridine (m1Ψ) has largely become the gold standard in therapeutic mRNA applications, including the FDA-approved COVID-19 mRNA vaccines.[1][10] The addition of a methyl group at the N1 position of pseudouridine further dampens immune recognition and has been shown to consistently outperform pseudouridine in terms of translational efficiency.[6][11][12]

2'-O-Methyl (2'-OMe) Modification: The Stability Enhancer

The 2'-O-methylation of the ribose sugar is a common modification that confers significant nuclease resistance to the RNA backbone.[13][14] This modification stabilizes the C3'-endo conformation of the ribose, which favors the A-form helix characteristic of RNA and hinders enzymatic cleavage.[13] 2'-O-methylated oligonucleotides are widely used in antisense applications and as components of siRNAs to improve their stability and duration of action.[14][15]

5-Methoxyuridine (5moU): A Promising Alternative

5-methoxyuridine is another uridine analog that has demonstrated the ability to reduce the immunogenicity of synthetic RNA while supporting robust translation.[16][17] This modification has been shown to be particularly effective in specific cellular contexts and for certain therapeutic applications, highlighting the importance of empirical testing in the selection of the optimal modification strategy.[18][19]

Quantitative Insights: A Comparative Look at Modified RNA Performance

The choice of modification is not merely a matter of preference but is guided by empirical data. The following tables summarize key performance metrics for commonly used ribonucleoside modifications.

| Modification | Reporter Gene | Cell Line / System | Fold Increase in Protein Expression (vs. Unmodified Uridine) | Fold Increase of m1Ψ vs. Ψ | Reference(s) |

| Pseudouridine (Ψ) | Luciferase | HEK293T | ~4-5 fold | N/A | [6] |

| N1-Methylpseudouridine (m1Ψ) | Luciferase | HEK293T | ~7-8 fold | ~1.5-2 fold | [6] |

| 5-Methoxyuridine (5moU) | Varies | Varies | Variable, sometimes inhibitory | N/A | [20] |

Table 1: Comparison of Protein Expression from Modified mRNA. The fold increase in protein expression is a relative measure and can vary depending on the specific mRNA sequence, cell type, and delivery method.

| mRNA Construct | Cell Line | Functional Half-life (hours) | Reference(s) |

| Unmodified (no UTRs) | A549 | 5.8 | [21] |

| UTR-stabilized | A549 | 13.0 - 23.0 | [21] |

| Unmodified (no UTRs) | Huh7 | 7.8 | [21] |

| UTR-stabilized | Huh7 | 9.9 - 13.6 | [21] |

Table 2: Functional Half-life of Modified and Stabilized mRNA. The inclusion of untranslated regions (UTRs) in mRNA constructs can significantly enhance stability, often in synergy with nucleoside modifications.

The Synthesis of Modified RNA: A Tale of Two Methodologies

The incorporation of modified ribonucleosides into RNA can be achieved through two primary synthetic routes: in vitro transcription for long RNA molecules and solid-phase synthesis for shorter oligonucleotides.

In Vitro Transcription (IVT): The Engine of mRNA Production

In vitro transcription is the enzymatic synthesis of RNA from a DNA template, typically using a bacteriophage RNA polymerase such as T7, T3, or SP6.[17][18] This method is the cornerstone of therapeutic mRNA production due to its ability to generate large quantities of long, functional RNA molecules.

A typical IVT reaction for the synthesis of modified mRNA involves the following steps:

-

Template Preparation: A linear DNA template containing a bacteriophage promoter upstream of the sequence of interest is required. This is often generated by PCR or by linearizing a plasmid vector with a restriction enzyme.[18]

-

Reaction Assembly: The IVT reaction is assembled on ice to minimize nuclease activity.[9] The key components include:

-

Linear DNA template

-

Bacteriophage RNA polymerase (e.g., T7 RNA polymerase)

-

A mixture of the four ribonucleoside triphosphates (NTPs), with one or more of the canonical NTPs replaced by its modified counterpart (e.g., replacing UTP with m1ΨTP).[22]

-

A reaction buffer containing magnesium chloride, which is essential for polymerase activity.

-

An RNase inhibitor to protect the newly synthesized RNA.

-

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.[17]

-

DNase Treatment: After incubation, the DNA template is removed by treatment with DNase.[22]

-

Purification: The synthesized mRNA is purified to remove the DNase, unincorporated NTPs, and other reaction components. This can be achieved using various methods, including lithium chloride precipitation, silica-based spin columns, or chromatography.[8]

-

Quality Control: The integrity and concentration of the purified mRNA are assessed by gel electrophoresis and spectrophotometry.[8]

Caption: Workflow for in vitro transcription of modified mRNA.

| Problem | Possible Cause(s) | Solution(s) |

| No or low yield of RNA | - RNase contamination- Inactive polymerase- Impure DNA template- Incorrect NTP concentration | - Use RNase-free reagents and workspace- Use a fresh aliquot of polymerase- Purify the DNA template- Verify NTP concentrations |

| Incomplete transcripts | - GC-rich template- Premature termination | - Lower the reaction temperature to 30°C- Subclone into a different vector |

| Transcripts longer than expected | - Incomplete linearization of plasmid | - Verify complete digestion by gel electrophoresis |

Table 3: Common Issues and Solutions in In Vitro Transcription. [21][]

Solid-Phase Synthesis: Precision Engineering of Oligonucleotides

For the synthesis of shorter RNA molecules (typically under 100 nucleotides), such as siRNAs, antisense oligonucleotides, and RNA guides for CRISPR systems, solid-phase synthesis using phosphoramidite chemistry is the method of choice.[2] This technique offers precise control over the sequence and allows for the site-specific incorporation of a wide variety of modifications.

Solid-phase RNA synthesis is an iterative process that builds the oligonucleotide in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[24] Each cycle of nucleotide addition consists of four key steps:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with a mild acid.[24]

-

Coupling: The next nucleoside, in the form of a phosphoramidite, is activated and coupled to the free 5'-hydroxyl group of the growing chain.[24]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[24]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[24]

Caption: The iterative cycle of solid-phase RNA synthesis.

| Problem | Possible Cause(s) | Solution(s) |

| Low coupling efficiency | - Moisture in reagents- Degraded phosphoramidites- Insufficient coupling time | - Use anhydrous reagents- Use fresh phosphoramidites- Increase coupling time for modified amidites |

| Presence of n-1 sequences | - Incomplete capping- Incomplete detritylation | - Check capping reagents- Ensure complete DMT removal |

| Broad peaks on HPLC | - Incomplete deprotection- Chain cleavage | - Optimize deprotection conditions- Check for phosphite triester instability |

Table 4: Common Issues and Solutions in Solid-Phase RNA Synthesis. [18]

The Foundation of Modification: Synthesis of Modified Phosphoramidites

The availability of high-quality modified phosphoramidites is a prerequisite for solid-phase synthesis. While many common modified phosphoramidites are commercially available, the synthesis of novel or custom-modified building blocks is often necessary for cutting-edge research. The synthesis of a modified phosphoramidite is a multi-step process that requires careful protection and deprotection of the various functional groups on the nucleoside.

A general synthetic scheme involves:

-

Protection of the 5' and 2'-hydroxyl groups: The 5'-hydroxyl is typically protected with a DMT group, and the 2'-hydroxyl with a silyl-based protecting group such as tert-butyldimethylsilyl (TBDMS).

-

Modification of the nucleobase or sugar: The desired modification is introduced through a series of chemical reactions.

-

Phosphitylation of the 3'-hydroxyl group: The 3'-hydroxyl is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

Caption: Generalized workflow for modified phosphoramidite synthesis.

Conclusion: A Forward Look

The field of modified ribonucleosides is in a constant state of evolution, with new modifications and synthetic methodologies continually emerging. As our understanding of the intricate interplay between RNA structure, stability, and biological function deepens, so too will our ability to engineer RNA molecules with unprecedented therapeutic efficacy. This guide has provided a foundational understanding of the principles and practices that govern the synthesis of modified RNA. For the dedicated researcher, this knowledge serves not as a static endpoint, but as a launchpad for the next wave of innovation in RNA-based medicine.

References

- Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)‐methylpseudouridine‐incorporated mRNA outperforms pseudouridine‐incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.

- Karikó, K., Buckstein, M., Ni, H., & Weissman, D. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity, 23(2), 165-175.

- BenchChem. (2025). N1-Methylpseudouridine vs.

- Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833-1840.

- Damha, M. J., & Ganeshan, K. (1992). Solid-phase synthesis of oligoribonucleotides containing a 2'-O-thiophenylmethyl modification and characterization via circular dichroism. Journal of the American Chemical Society, 114(25), 10147-10148.

- Glen Research. (n.d.). 2'-O-Me Phosphoramidites for RNA Synthesis.

- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.

- Simeonov, K. P., & Uppal, H. (2014). Stepwise Protocol for In Vitro Transcription of Modified mRNAs. figshare.

- Rydzik, A. M., Riether, D., & Gottschling, D. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & Medicinal Chemistry Letters, 81, 129126.

- Karikó, K., & Weissman, D. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science, 7(4), 559-563.

- Caruthers, M. H. (2013). The chemical synthesis of DNA/RNA: a personal journey. Methods in Molecular Biology, 991, 3-21.

- Svitkin, Y. V., Cheng, Y., Sonenberg, N., & Shirokikh, N. E. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023-6036.

- Nance, K. D., & Meier, J. L. (2021). N1-methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA. ACS Chemical Biology, 16(5), 843-848.

- Bitesize Bio. (2025). Top Tips for Troubleshooting In Vitro Transcription.

- Ferizi, M., Leonhardt, C., Meggle, C., Aneja, M. K., Rudolph, C., Plank, C., & Rädler, J. O. (2015). Stability analysis of chemically modified mRNA using micropattern-based single-cell arrays. Lab on a Chip, 15(16), 3371-3380.

- Bar-Or, D., Bar-Or, R., Rael, L. T., & Brody, E. N. (2020). Synthesis of nucleobase-modified RNA oligonucleotides by post-synthetic approach. Molecules, 25(14), 3233.

- Sigma-Aldrich. (n.d.). Oligonucleotide Synthesis Phosphoramidite Method.

- Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic acids research, 45(10), 6023-6036.

- Jackson, N. A., Kester, K. E., Casimiro, D., Gurunathan, S., & DeRosa, F. (2020). The promise of mRNA vaccines: a biotech and industrial perspective. NPJ vaccines, 5(1), 11.

- Watson, E. R., et al. (2020). Measuring mRNA decay with Roadblock-qPCR. Current Protocols in Molecular Biology, 131(1), e124.

- Promega Connections. (2019). In Vitro Transcription: Common Causes of Reaction Failure.

- Trilink Biotechnologies. (n.d.).

- Mauger, D. M., et al. (2019). mRNA structure regulates protein expression through changes in functional half-life. Proceedings of the National Academy of Sciences, 116(48), 24075-24083.

- Glen Research. (n.d.). 2'-OMe Phosphoramidites and Supports for RNA Synthesis.

- Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis.

- Anderson, B. R., et al. (2020). Bio-Orthogonal Chemistry Enables Solid Phase Synthesis of Long RNA Oligonucleotides. Journal of the American Chemical Society, 142(42), 18046-18051.

- Mauger, D. M., Cabral, B. J., Presnyak, V., Su, S. V., Reid, D. W., Goodman, B., ... & Hatfield, G. W. (2019). mRNA structure regulates protein expression through changes in functional half-life. Proceedings of the National Academy of Sciences, 116(48), 24075-24083.

- Pardi, N., Hogan, M. J., Porter, F. W., & Weissman, D. (2018). mRNA vaccines—a new era in vaccinology. Nature reviews Drug discovery, 17(4), 261-279.

- BOC Sciences. (n.d.). mRNA Synthesis Process: Key Steps & Insights.

- Glick, G. D. (1991). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. The Journal of Organic Chemistry, 56(24), 6746-6747.

- BenchChem. (2025). troubleshooting failed reactions in solid-phase oligonucleotide synthesis.

- ResearchGate. (n.d.). Comparison of approaches for measuring mRNA decay kinetics.

- Shah, K., Wu, H., & Rana, T. M. (1994). Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences.

- Beaucage, S. L. (2022). Can we improve the purification of synthetic DNA and RNA sequences? Expert Opinion on Drug Delivery, 19(3), 263-266.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N(4),N4,O(2')-trimethylcytidine Phosphoramidite.

- Shah, K., Wu, H., & Rana, T. M. (1994). Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences.

- Glen Research. (2015). New Product - 1-Methyl-Pseudouridine. Glen Report, 27.24.

- Dolken, L. (2013). Impact of Methods on the Measurement of mRNA Turnover. RNA biology, 10(7), 1075-1080.

- Glen Research. (1999). synthesis using methyl phosphonamidites. Glen Report.

- BOC Sciences. (n.d.).

- ResearchGate. (n.d.).

- BOC Sciences. (n.d.). Phosphoramidites.

- Michel, M., et al. (2024). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding. STAR protocols, 5(3), 102488.

- Alfa Chemistry. (n.d.).

- Qiu, L., Jing, Q., Li, Y., & Han, J. (2023). RNA Modification: Mechanisms and Therapeutic Targets. Molecular Biomedicine, 4(1), 25.

- Horizon Discovery. (n.d.). Guidance for using unmodified versus 5-methoxyuridine (5moU) modified mRNAs with chemically synthesized sgRNAs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]

- 5. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 15. researchgate.net [researchgate.net]

- 16. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Non-invasive measurement of mRNA decay reveals translation initiation as the major determinant of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Stability analysis of chemically modified mRNA using micropattern-based single-cell arrays - Lab on a Chip (RSC Publishing) DOI:10.1039/C5LC00749F [pubs.rsc.org]

- 21. Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 24. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 5'-DMT-N-acetyl-ribocytidine (Ac-rC) Phosphoramidite

Introduction

In the field of synthetic biology and therapeutics, the precise chemical synthesis of RNA oligonucleotides is paramount. Central to this process are phosphoramidites, the monomeric building blocks that are sequentially coupled to form the desired RNA sequence. Among these, 5'-O-Dimethoxytrityl-N4-acetyl-ribocytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as 5'-DMT-Ac-rC phosphoramidite, is a fundamental reagent for incorporating cytidine residues. The success of RNA synthesis—defined by the yield and purity of the final full-length product—is critically dependent on the chemical integrity of these phosphoramidite monomers.[]

This guide provides an in-depth technical analysis of the factors governing the stability of this compound phosphoramidite. We will dissect its molecular structure to identify inherent chemical liabilities, explore the primary degradation pathways, and establish field-proven protocols for its optimal storage and handling. This document is intended for researchers, scientists, and drug development professionals who rely on high-quality RNA synthesis for their work. For the purpose of this guide, we will primarily discuss the common 2'-O-tert-butyldimethylsilyl (TBDMS) protected variant, as the principles of stability for the core structure are broadly applicable to other 2'-O-protected versions like TOM or ACE.[2]

Section 1: The Molecular Architecture and Inherent Liabilities

Understanding the stability of this compound phosphoramidite begins with an appreciation of its multifunctional chemical structure. Each component is engineered for a specific role during automated solid-phase synthesis, yet each also presents a potential point of degradation if not handled correctly.

-

5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile protecting group on the 5'-hydroxyl. Its purpose is to prevent self-polymerization and to ensure that coupling occurs exclusively at this position after its controlled removal.[] Its lability to acid, however, makes it susceptible to premature cleavage.

-

N4-Acetyl (Ac) Group: This group protects the exocyclic amine of the cytidine base, preventing side reactions during the coupling cycle.[2] It is considered a "fast-deprotecting" group, removed under basic conditions at the end of synthesis.[4][5] However, the amide bond is susceptible to hydrolysis.

-

2'-O-tert-butyldimethylsilyl (TBDMS) Group: A bulky silyl ether protecting the 2'-hydroxyl group, which is characteristic of ribonucleosides. This group is crucial for preventing 2'-5' phosphodiester bond formation and backbone cleavage during synthesis.[2] Its steric bulk can slightly reduce coupling efficiency compared to DNA synthesis.[6]

-

3'-O-(β-cyanoethyl-N,N-diisopropyl) Phosphoramidite: This is the reactive moiety. The trivalent phosphorus (P(III)) is highly susceptible to both hydrolysis and oxidation.[7][8] The diisopropylamino group provides stability until activation by a weak acid (like tetrazole or ETT) during the coupling step, while the cyanoethyl group protects the phosphate backbone and is removed during final deprotection.[9]

Section 2: Mechanisms of Degradation

The chemical integrity of this compound phosphoramidite is threatened by several environmental factors, primarily moisture, oxygen, and acid. Each factor triggers a specific degradation pathway that renders the molecule inactive for oligonucleotide synthesis.

-

Hydrolysis: This is the most common and rapid degradation pathway.[10] The trivalent phosphoramidite moiety reacts readily with even trace amounts of water. This reaction converts the reactive phosphoramidite into a stable and unreactive H-phosphonate species, which is incapable of coupling to the growing oligonucleotide chain. This directly reduces the effective concentration of the active monomer, leading to lower coupling efficiencies and an increase in failure sequences (n-1).[11][12]

-

Oxidation: Exposure to atmospheric oxygen can oxidize the trivalent phosphorus (P(III)) center to a pentavalent phosphate (P(V)) state. Like the H-phosphonate, this oxidized form is inert under coupling conditions and will not participate in chain elongation. The imperative for storing and handling phosphoramidites under an inert atmosphere, such as argon, stems directly from the need to prevent this oxidative damage.

-

Acid-Induced Degradation:

-

Premature Detritylation: Accidental exposure to acidic conditions can cleave the 5'-DMT group. If this occurs in the vial before synthesis, the resulting free 5'-hydroxyl group can react with other phosphoramidite molecules, leading to dimerization and loss of active monomer.

-

N-Glycosidic Bond Cleavage: While pyrimidine bases are substantially more stable than purines, prolonged or strong acid exposure can lead to the hydrolytic cleavage of the N-glycosidic bond, separating the N-acetyl-cytosine base from the ribose sugar.[13] This is a lesser concern for the monomer compared to the growing oligonucleotide chain during repeated detritylation steps but represents a potential degradation route.

-

-

Deacetylation: The N4-acetyl group on the cytosine base can be hydrolyzed under either strongly acidic or basic conditions.[14][15] Loss of this protecting group exposes the exocyclic amine, which can then undergo undesirable side reactions during subsequent synthesis steps.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this compound phosphoramidite. The primary objective is the rigorous exclusion of moisture and oxygen.

Long-Term Storage (Solid Form)

For phosphoramidites in their lyophilized powder form, long-term storage requires low temperatures and an inert environment.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -30°C[5][16][17] | Reduces the kinetic rate of all potential degradation reactions. |

| Atmosphere | Inert Gas (Argon) | Prevents oxidation of the P(III) center. |

| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light. |

| Duration | >1 year | When stored correctly, the solid amidite is stable for extended periods.[18] |

Short-Term Storage (Solution on Synthesizer)

Once dissolved for use on an automated synthesizer, the stability of the phosphoramidite is significantly reduced.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Acetonitrile (<30 ppm H₂O) | Minimizes hydrolytic degradation. The use of high-quality, low-water solvent is critical. |

| Temperature | Ambient (On instrument) | Practical requirement for synthesis; degradation is accelerated compared to freezer storage. |

| Atmosphere | Inert Gas (Argon) pressure | Maintains an anhydrous and non-oxidizing environment within the synthesizer lines. |

| Duration | ≤ 3 days[4] | The amidite should be consumed within this timeframe to ensure high coupling efficiency. |

Handling Best Practices: A Self-Validating Protocol

This protocol is designed to minimize environmental exposure during preparation.

-

Equilibration: Before opening, allow the vial of solid phosphoramidite to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.

-

Inert Environment: Perform all manipulations under a stream of dry argon gas.

-

Solvent Addition: Use a new, sealed bottle of anhydrous-grade acetonitrile. Withdraw the required volume using a clean, oven-dried glass syringe or a syringe that has been thoroughly flushed with argon.

-

Dissolution: Pierce the septum of the phosphoramidite vial with the syringe needle and slowly add the solvent. Gently swirl the vial to dissolve the powder completely. Do not heat or sonicate.

-

Transfer: If transferring to a synthesizer bottle, ensure the bottle is clean, dry, and has been flushed with argon.

-

Installation: Immediately install the dissolved phosphoramidite on the synthesizer, which should be primed and maintained under positive argon pressure.

Section 4: Experimental Verification of Stability

To provide a self-validating system for your laboratory's storage and handling procedures, a routine stability study is recommended. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal analytical tool for this purpose, as it directly probes the phosphorus environment, allowing for clear quantification of the active phosphoramidite versus its degradation products.

Protocol: Stability Assessment via ³¹P NMR

Objective: To quantify the rate of degradation of this compound phosphoramidite in solution under various storage conditions.

Methodology:

-

Sample Preparation (T=0): a. Following the handling best practices above, dissolve a pre-weighed amount of this compound phosphoramidite in anhydrous acetonitrile-d₃ to a known concentration (e.g., 0.1 M). b. Transfer an aliquot to an oven-dried NMR tube, flush with argon, and seal with a secure cap. c. Immediately acquire a ³¹P NMR spectrum. The phosphoramidite should appear as a characteristic singlet or doublet around 149-151 ppm. This is your T=0 reference.

-

Storage Conditions: a. Aliquot the remaining stock solution into three separate, argon-flushed, sealed vials. b. Store one vial at -20°C (optimal), one at 4°C (refrigerated), and one at room temperature (synthesizer condition).

-

Time-Point Analysis: a. At designated time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each storage condition. b. Prepare an NMR sample as described in step 1b and acquire a ³¹P NMR spectrum.

-

Data Analysis: a. For each spectrum, integrate the peak area corresponding to the intact phosphoramidite (~150 ppm) and any degradation products, such as H-phosphonate (~7-10 ppm) and oxidized P(V) species (~0 ppm). b. Calculate the percentage of intact phosphoramidite at each time point relative to the total phosphorus signal. c. Plot the percentage of intact phosphoramidite versus time for each storage condition to visualize the degradation kinetics.

Conclusion

The chemical stability of this compound phosphoramidite is not a given; it is the result of meticulous and disciplined laboratory practice. The primary enemy is moisture, which causes irreversible hydrolytic degradation to an inactive H-phosphonate species. Secondary threats from oxygen and unintended acid exposure further underscore the need for vigilance. By implementing the storage and handling protocols outlined in this guide—including freezer storage for solid material, limited on-instrument time for solutions, and the uncompromising use of anhydrous and inert conditions—researchers can significantly mitigate the risk of degradation. Verifying these procedures with a routine analytical method like ³¹P NMR provides quantitative feedback, ensuring that every synthesis begins with the highest quality starting material, thereby paving the way for high-fidelity RNA production.

References

-

Elespuru, R. K., & Yarmolinsky, M. B. (1997). Hydration effects on the duplex stability of phosphoramidate DNA-RNA oligomers. PubMed. [Link]

-

Wikipedia. (n.d.). Depurination. Wikipedia. [Link]

-

Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science. [Link]

-

ATDBio. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. [Link]

-

Sas-Chen, A., et al. (2020). An optimized reaction for sequencing of N⁴-acetylcytidine in RNA. ResearchGate. [Link]

- Scaringe, S. A. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry.

-

Glen Research. (n.d.). Application Note — RNA Synthesis. Glen Report 36-14. [Link]

-

Hargreaves, J. S., Kaiser, R., & Wolber, P. K. (2015). The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. ResearchGate. [Link]

-

Glen Research. (n.d.). Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Glen Report 19.13. [Link]

-

Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]

-

Ikeuchi, Y., et al. (2008). The RNA acetyltransferase driven by ATP hydrolysis synthesizes N4-acetylcytidine of tRNA anticodon. The EMBO Journal. [Link]

-

G. A. van der Marel, et al. (2019). On-demand synthesis of phosphoramidites. ResearchGate. [Link]

-

Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

Komiyama, M., et al. (2017). Inhibition of nonenzymatic depurination of nucleic acids by polycations. PMC. [Link]

-

Bioneer Corporation. (2012). rC(Ac)-CE Phosphoramidite Safety Data Sheet. Bioneer Corporation. [Link]

-

National Institutes of Health. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA. NIH. [Link]

-

Chemsrc. (n.d.). 5'-DMT-2'-TBDMS-Ac-rC. Chemsrc. [Link]

-

Weizmann Research Portal. (n.d.). Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. Weizmann Research Portal. [Link]

-

ResearchGate. (n.d.). Chemical products of DNA and RNA depurination and enzymatic nucleoside digestion. ResearchGate. [Link]

-

Reactome. (n.d.). Depurination. Reactome Pathway Database. [Link]

-

Arango, D., et al. (2024). ac4C: a fragile modification with stabilizing functions in RNA metabolism. RNA. [Link]

-

National Institutes of Health. (n.d.). Quick Access to Nucleobase-Modified Phosphoramidites. NIH. [Link]

-

Arango, D., et al. (2019). Nucleotide resolution sequencing of N4-acetylcytidine in RNA. PMC. [Link]

-

Lachin Supply. (n.d.). Lachin Customized 5'-dmt -2 '-tbdms-ac-rc faktori. Lachin Supply. [Link]

-

Hargreaves, J. S., Kaiser, R., & Wolber, P. K. (2015). The Degradation of dG Phosphoramidites in Solution. ResearchGate. [Link]

-

Cantara, W. A., et al. (2011). Naturally occurring modified ribonucleosides. Wiley Interdisciplinary Reviews: RNA. [Link]

-

Semantic Scholar. (n.d.). The Degradation of dG Phosphoramidites in Solution. Semantic Scholar. [Link]

-

National Institutes of Health. (n.d.). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PMC. [Link]

Sources

- 2. atdbio.com [atdbio.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. 5'-DMT-rC (Ac)-Suc-CPG Column | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. glenresearch.com [glenresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Depurination - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TheraPure™ Ac-rC Phosphoramidite, serum vial bottle 1 g | Buy Online [thermofisher.com]

- 17. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]

- 18. caymanchem.com [caymanchem.com]

physicochemical properties of Ac-rC phosphoramidite

An In-Depth Technical Guide to the Physicochemical Properties and Applications of N4-Acetyl-2'-O-TBDMS-5'-O-DMT-Cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (Ac-rC Phosphoramidite)

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the physicochemical properties of N4-Acetyl-2'-O-TBDMS-5'-O-DMT-Cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as Ac-rC phosphoramidite. We will explore the core characteristics of this essential building block for RNA synthesis, offering field-proven insights into its handling, application, and the causality behind its experimental use. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction: The Critical Role of Ac-rC Phosphoramidite in RNA Synthesis

The synthesis of high-quality RNA oligonucleotides is paramount for a wide range of applications, from therapeutic innovations like siRNA and mRNA vaccines to diagnostic tools and fundamental biological research. The fidelity of this synthesis hinges on the purity and predictable reactivity of its constituent building blocks: the phosphoramidites.

Ac-rC phosphoramidite is the protected form of cytidine ribonucleoside, engineered for optimal performance in automated solid-phase oligonucleotide synthesis. The strategic placement of protecting groups—the 5'-DMT, 2'-TBDMS, and N4-acetyl—ensures regioselective reactions and prevents unwanted side reactions during the iterative addition of nucleotides. The N4-acetyl group on the cytidine base is of particular importance; its moderate lability allows for efficient deprotection under conditions that preserve the integrity of the nascent RNA chain. Understanding the physicochemical properties of this compound is not merely academic; it is a prerequisite for troubleshooting synthesis, optimizing protocols, and ensuring the production of high-fidelity RNA sequences.

Physicochemical Properties of Ac-rC Phosphoramidite

The performance of Ac-rC phosphoramidite in RNA synthesis is a direct consequence of its molecular characteristics. These properties dictate its solubility in synthesis reagents, its stability during storage and handling, and its reactivity during the coupling cycle.

Chemical Structure and Molecular Formula

The structure of Ac-rC phosphoramidite is meticulously designed for solid-phase RNA synthesis.

Figure 1: Structural components of Ac-rC phosphoramidite.

The key functional groups are:

-

5'-O-DMT (Dimethoxytrityl): A bulky, acid-labile group that protects the 5'-hydroxyl. Its removal (detritylation) at the start of each coupling cycle enables the stepwise elongation of the oligonucleotide chain in the 3' to 5' direction.

-

2'-O-TBDMS (tert-Butyldimethylsilyl): This silyl ether protects the 2'-hydroxyl group, preventing side reactions and maintaining the integrity of the phosphodiester backbone. It is removed during the final deprotection step.

-

N4-Acetyl (Ac): This acyl group protects the exocyclic amine of the cytidine base, preventing it from reacting with the activated phosphoramidite during coupling. It is removed during the final deprotection and cleavage step.

-

3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: This is the reactive phosphorus moiety that, upon activation, forms the internucleotide phosphite triester linkage with the free 5'-hydroxyl of the growing RNA chain.

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of Ac-rC phosphoramidite.

| Property | Value | Significance in RNA Synthesis |

| Molecular Formula | C46H62N5O8PSi | Defines the elemental composition and is essential for mass spectrometry. |

| Molecular Weight | 892.08 g/mol | Crucial for calculating molar quantities for reagent preparation. |

| Appearance | White to off-white powder | A visual indicator of purity; significant discoloration may suggest degradation. |

| Solubility | Soluble in acetonitrile | Acetonitrile is the standard solvent used for phosphoramidite solutions in automated synthesizers. |

| Purity (HPLC) | ≥98% | High purity is critical to prevent the incorporation of incorrect bases or truncated sequences. |

| 31P NMR | Conforms to structure | Confirms the presence and purity of the desired phosphoramidite species. |

Experimental Protocols: A Self-Validating System

The following protocols are standard in the field and are designed to ensure the quality and effective use of Ac-rC phosphoramidite.

Quality Control of Ac-rC Phosphoramidite

Before use in synthesis, it is imperative to verify the identity and purity of the phosphoramidite.

Step-by-Step Protocol: 31P NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the Ac-rC phosphoramidite powder in 0.5 mL of anhydrous acetonitrile-d3 in an NMR tube.

-

Acquisition: Acquire a proton-decoupled 31P NMR spectrum.

-

Analysis: The spectrum should exhibit a characteristic singlet in the region of δ 148-152 ppm, corresponding to the trivalent phosphorus of the phosphoramidite. The absence of significant peaks in other regions, particularly around δ 0-10 ppm (indicative of phosphate oxidation products), confirms the high purity of the material.

Use in Automated RNA Synthesis

The core of RNA synthesis is the iterative four-step cycle. The following workflow illustrates the process.

Figure 2: The four-step cycle of automated RNA synthesis.

Causality in the Coupling Step:

The coupling of Ac-rC phosphoramidite to the growing RNA chain is the most critical step.

-

Activation: The phosphoramidite is mixed with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). The activator protonates the diisopropylamino group, transforming it into a good leaving group.

-

Nucleophilic Attack: The now highly reactive phosphoramidite is delivered to the solid support, where the free 5'-hydroxyl of the growing RNA chain performs a nucleophilic attack on the phosphorus atom.

-

Linkage Formation: This reaction forms a new phosphite triester linkage, extending the RNA chain by one nucleotide.

The choice of activator and the coupling time are critical parameters that are optimized to achieve >99% coupling efficiency. This high efficiency is essential to maximize the yield of the full-length RNA product.

Deprotection: The Final Step to Functional RNA

After the desired sequence has been synthesized, the RNA must be cleaved from the solid support and all protecting groups must be removed. The lability of the N4-acetyl group on cytidine is a key consideration in this process.

Step-by-Step Protocol: Two-Step Deprotection

-

Cleavage and Base Deprotection:

-

The solid support is treated with a mixture of aqueous ammonia and ethanol (or methylamine) at an elevated temperature.

-

This step cleaves the ester linkage holding the RNA to the support and removes the acetyl group from cytidine, as well as the protecting groups from the other bases.

-

-

2'-O-TBDMS Group Removal:

-

The resulting solution is dried down and the pellet is resuspended in a fluoride-containing reagent, typically triethylamine trihydrofluoride (TEA·3HF) or a mixture of triethylamine and hydrogen fluoride in a suitable solvent.

-

This step specifically cleaves the silyl ether bond, liberating the 2'-hydroxyl groups.

-